2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid
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Overview
Description
2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.4]nonane core with a hydroxymethyl group and an acetic acid moiety. The presence of the azaspiro structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by functionalization to introduce the hydroxymethyl and acetic acid groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The spirocyclic core can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and acetic acid groups play a crucial role in its binding affinity and activity. The spirocyclic core provides structural stability and influences the compound’s overall reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
- 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
- 2-Oxa-6-azaspiro[3.5]nonane
Uniqueness
2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid stands out due to its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-[8-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]acetic acid |
InChI |
InChI=1S/C11H19NO3/c13-7-9-1-2-11(5-9)3-4-12(8-11)6-10(14)15/h9,13H,1-8H2,(H,14,15) |
InChI Key |
RUGLEROSJAFULU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)CC(=O)O)CC1CO |
Origin of Product |
United States |
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